molecular formula C8H17NO3 B6283354 4,4-dimethoxy-1-methylpiperidin-3-ol CAS No. 94124-53-5

4,4-dimethoxy-1-methylpiperidin-3-ol

Cat. No.: B6283354
CAS No.: 94124-53-5
M. Wt: 175.23 g/mol
InChI Key: MBFJHNYFZXUGJV-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-1-methylpiperidin-3-ol is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methoxy groups at the 4-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom (1-methyl). This structural configuration imparts unique physicochemical properties, such as altered solubility, basicity, and hydrogen-bonding capacity.

Properties

CAS No.

94124-53-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

4,4-dimethoxy-1-methylpiperidin-3-ol

InChI

InChI=1S/C8H17NO3/c1-9-5-4-8(11-2,12-3)7(10)6-9/h7,10H,4-6H2,1-3H3

InChI Key

MBFJHNYFZXUGJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)O)(OC)OC

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-dimethoxy-1-methylpiperidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,4-dimethoxy-1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position of the piperidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4,4-dimethoxy-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

4,4-dimethoxy-1-methylpiperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethoxy-1-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxy groups play a crucial role in its binding to enzymes and receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Comparisons of this compound and Analogues

Compound Name Structural Differences Key Properties/Activities Source
1-Methyl-3-(piperidin-4-yl)-1H-indol-5-ol Indole-piperidine hybrid vs. dimethoxy-piperidine Shared molecular weight but divergent bioactivity due to indole moiety
4-Methylpiperidin-3-ol hydrochloride Methyl at 4 vs. methoxy; lacks 1-methyl group Altered basicity and solubility; hydroxyl position affects reactivity
(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride Pyrrolidine (5-membered) vs. piperidine (6-membered) Smaller ring size reduces conformational flexibility; enantiomer-specific activity
3,5-Difluoro-3-methylpiperidin-4-ol Fluorine substituents vs. methoxy groups Enhanced electronegativity; fluorine may improve metabolic stability
(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol Methoxyethyl amino vs. dimethoxy groups Extended side chain may enhance receptor binding affinity

Key Observations

Substituent Position and Type: The 4,4-dimethoxy arrangement distinguishes the compound from 4-methylpiperidin-3-ol hydrochloride (), where methoxy groups increase steric hindrance and electron-withdrawing effects compared to a single methyl group. This likely reduces basicity but enhances stability against oxidation.

Stereochemical Considerations :

  • Enantiomers like (3R,4S)-4-methoxypyrrolidin-3-ol () demonstrate that stereochemistry can drastically alter biological activity, suggesting that this compound’s 3-hydroxyl stereochemistry (if chiral) may influence target selectivity.

Functional Group Modifications: The methoxyethyl amino group in ’s compound introduces a flexible side chain, which could enhance interactions with hydrophobic receptor domains compared to the rigid dimethoxy groups.

Pharmacological Implications

  • CNS Targeting : Piperidine derivatives often act as neuromodulators (e.g., acetylcholine esterase inhibitors or dopamine receptor ligands) .
  • Metabolic Stability : Methoxy groups may prolong half-life compared to hydroxylated analogs .

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